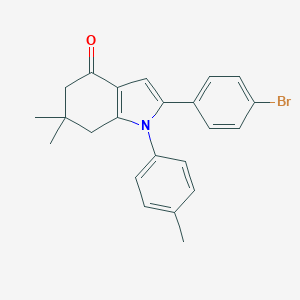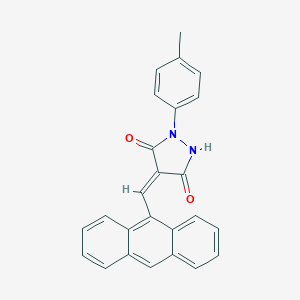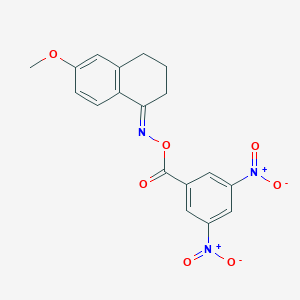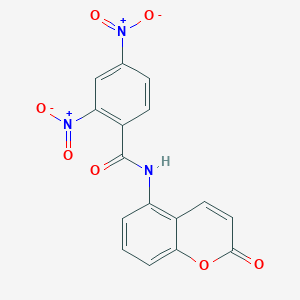![molecular formula C21H20N2O3 B413163 2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B413163.png)
2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide is a complex organic compound with a unique structure that includes a furan ring, a hydroxy group, and a diphenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide typically involves the condensation of 2,2-diphenylacetic acid with 5-methylfurfural in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-N,N-dimethyl-3-{2-[[®-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide: A potent CXCR2/CXCR1 receptor antagonist with excellent cell-based activity.
2-hydroxy-N-[(Z)-1-(5-methylthiophen-2-yl)ethylideneamino]benzamide: A compound with similar structural features but different reactivity and applications.
Uniqueness
2-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2,2-diphenylacetohydrazide is unique due to its combination of a furan ring and a diphenylacetamide moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H20N2O3 |
|---|---|
Poids moléculaire |
348.4g/mol |
Nom IUPAC |
2-hydroxy-N-[(Z)-1-(5-methylfuran-2-yl)ethylideneamino]-2,2-diphenylacetamide |
InChI |
InChI=1S/C21H20N2O3/c1-15-13-14-19(26-15)16(2)22-23-20(24)21(25,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,25H,1-2H3,(H,23,24)/b22-16- |
Clé InChI |
YTBLYGPMWHHOSA-JWGURIENSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C(=N\NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)/C |
SMILES |
CC1=CC=C(O1)C(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
SMILES canonique |
CC1=CC=C(O1)C(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B413080.png)

![1-(Dimethoxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B413082.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B413083.png)
![3-amino-N-(3-butoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B413084.png)
![3,6-bis[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]pyridazine](/img/structure/B413087.png)
![5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413090.png)

![2,2-dichloro-1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B413093.png)
![N-(5-bromopyridin-2-yl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B413094.png)
![2,2-Dimethyl-5-[3-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413095.png)

![5-(1-Phenylethylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B413102.png)

